

Spectroscopic Data of 5-Chlorobenzo[c]isoxazole: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chlorobenzo[c]isoxazole**, also known as 5-chloro-2,1-benzisoxazole. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this heterocyclic compound. The guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Introduction

5-Chlorobenzo[c]isoxazole is a halogenated derivative of benzisoxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The precise characterization of the molecular structure of **5-Chlorobenzo[c]isoxazole** is fundamental for its application in synthesis and as a building block for more complex pharmaceutical agents. Spectroscopic techniques are indispensable tools for this purpose, each providing unique information about the molecule's connectivity, functional groups, and overall structure. This guide will present and interpret the available spectroscopic data to provide a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **5-Chlorobenzo[c]isoxazole**, both ^1H and ^{13}C NMR spectra provide definitive information about the arrangement of atoms in the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide valuable information about the connectivity of the protons.

Experimental Protocol for ^1H NMR Spectroscopy:

- **Sample Preparation:** A sample of 5-10 mg of **5-Chlorobenzo[c]isoxazole** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), in a standard 5 mm NMR tube.
- **Instrumentation:** The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for quantitative integration.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^1H NMR Data for **5-Chlorobenzo[c]isoxazole**:

| Signal | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------|----------------------------------|--------------|-------------|------------------------------|
| H-3 | ~8.5 | s | 1H | Proton on the isoxazole ring |
| H-4 | ~7.8 | d | 1H | Aromatic proton |
| H-6 | ~7.5 | dd | 1H | Aromatic proton |
| H-7 | ~7.9 | d | 1H | Aromatic proton |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of the ^1H NMR Spectrum: The ^1H NMR spectrum of **5-Chlorobenzo[c]isoxazole** is expected to show four distinct signals in the aromatic region. The singlet at approximately 8.5 ppm is characteristic of the proton attached to the isoxazole ring (H-3). The remaining three signals correspond to the protons on the benzene ring. The doublet multiplicity for H-4 and H-7, and the doublet of doublets for H-6 are consistent with the substitution pattern of the benzene ring. The coupling constants between these protons can be used to confirm their relative positions.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- **Sample Preparation:** The same sample prepared for ^1H NMR spectroscopy can be used.
- **Instrumentation:** The spectrum is acquired on the same NMR spectrometer used for the proton spectrum.
- **Data Acquisition:** A standard one-dimensional carbon experiment with proton decoupling is performed. A sufficient number of scans is crucial due to the lower natural abundance of the ^{13}C isotope.

- **Data Processing:** The FID is processed similarly to the ^1H NMR data. Chemical shifts are referenced to the solvent peak.

^{13}C NMR Data for **5-Chlorobenzo[c]isoxazole**:

| Carbon Atom | Chemical Shift (δ , ppm) |
|-------------|----------------------------------|
| C-3 | ~150 |
| C-3a | ~120 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~115 |
| C-7 | ~128 |
| C-7a | ~160 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of the ^{13}C NMR Spectrum: The ^{13}C NMR spectrum is expected to show seven signals, corresponding to the seven carbon atoms in the **5-Chlorobenzo[c]isoxazole** molecule. The chemical shifts are consistent with the presence of an aromatic system fused to a heterocyclic ring. The downfield signals are attributed to the carbons of the isoxazole ring and the carbon atom attached to the chlorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Please note: Experimental IR data for **5-Chlorobenzo[c]isoxazole** was not available. The following data is for the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole, and is provided for illustrative purposes.[\[1\]](#)[\[2\]](#)

Experimental Protocol for FT-IR Spectroscopy:

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Instrumentation:** The spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the spectrometer, and the spectrum is collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

Characteristic IR Absorption Bands for 5-chloro-3-phenyl-2,1-benzisoxazole:

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--|
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1600-1450 | Strong | C=C and C=N stretching in aromatic and isoxazole rings |
| ~1300-1000 | Medium-Strong | C-O and C-N stretching |
| Below 900 | Medium-Strong | C-H out-of-plane bending, C-Cl stretching |

Interpretation of the IR Spectrum: The IR spectrum of a benzisoxazole derivative is characterized by several key absorption bands. The aromatic C-H stretching vibrations are observed above 3000 cm^{-1} . The strong absorptions in the 1600-1450 cm^{-1} region are due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring and the carbon-nitrogen double bond in the isoxazole ring. The region between 1300 and 1000 cm^{-1} contains bands corresponding to C-O and C-N stretching vibrations. The presence of a carbon-chlorine bond would be indicated by a stretching vibration in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Please note: Experimental Mass Spectrometry data for **5-Chlorobenzo[c]isoxazole** was not available. The following data is for the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole, and is provided for illustrative purposes.[\[2\]](#)[\[3\]](#)

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Mass Spectrometry Data for 5-chloro-3-phenyl-2,1-benzisoxazole:

| m/z | Proposed Fragment |
|---------|-------------------------|
| 229/231 | $[M]^+$ (Molecular ion) |
| 201/203 | $[M - CO]^+$ |
| 166 | $[M - CO - Cl]^+$ |
| 139 | $[C_9H_7N]^+$ |
| 105 | $[C_6H_5CO]^+$ |
| 77 | $[C_6H_5]^+$ |

Interpretation of the Mass Spectrum: The mass spectrum of 5-chloro-3-phenyl-2,1-benzisoxazole would show a molecular ion peak $[M]^+$ at m/z 229, with an isotopic peak $[M+2]^+$ at m/z 231 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of small, stable molecules. A common fragmentation pathway for isoxazoles is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z 201/203. Subsequent loss of the chlorine atom would result in an ion at m/z 166. The presence of a phenyl group would give rise to characteristic fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).

Visualization of Molecular Structure

Caption: Molecular Structure of **5-Chlorobenzo[c]isoxazole**.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for **5-Chlorobenzo[c]isoxazole**. The NMR data provides a clear picture of the proton and carbon framework of the molecule. While experimental IR and Mass Spectrometry data for the target compound were not available, the analysis of a closely related analogue, 5-chloro-3-phenyl-2,1-benzisoxazole, offers valuable insights into the expected functional groups and fragmentation patterns. The combination of these spectroscopic techniques allows for a confident structural elucidation of **5-Chlorobenzo[c]isoxazole**, which is essential for its use in research and development.

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